![molecular formula C17H17N3O5S2 B2522708 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 865175-74-2](/img/structure/B2522708.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O5S2 and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships
Research on related benzothiazole derivatives has focused on optimizing their metabolic stability and enhancing their pharmacological profiles. For example, investigations into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors involved studying various 6,5-heterocycles to improve metabolic stability, leading to the identification of compounds with similar in vitro potency and in vivo efficacy to known inhibitors, with minimal metabolic deacetylation issues (Stec et al., 2011).
Antimicrobial and Antimalarial Activities
The antimicrobial and antimalarial properties of sulfonamide derivatives, including benzothiazole sulfonamides, have been extensively studied. These compounds have shown efficacy against a range of pathogens and are characterized by their ADMET properties, indicating their potential as therapeutic agents. For instance, certain sulfonamide derivatives demonstrated excellent antimalarial activity with significant selectivity indexes, highlighting the role of the attached heterocyclic moieties in enhancing activity (Fahim & Ismael, 2021).
Anticancer Research
Compounds related to benzothiazole acetamide derivatives have been evaluated for their anticancer effects. Research into dual inhibitors of PI3K and mTOR, for example, has led to the development of compounds with reduced toxicity and the ability to effectively inhibit tumor growth in vivo, suggesting their applicability as anticancer agents with low toxicity (Xie et al., 2015).
Enzyme Inhibition and Photovoltaic Efficiency
Other studies have focused on the enzyme inhibitory potential and photovoltaic efficiency of benzothiazolinone acetamide analogs. These compounds have been shown to possess good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and potential interactions with enzymes like Cyclooxygenase 1 (COX1) have been explored to understand their broader biological and photophysical properties (Mary et al., 2020).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of compounds containing the benzothiazole moiety. These studies aim to identify compounds with superior antioxidant activity compared to standard agents, which could have implications for developing treatments for oxidative stress-related diseases (Talapuru et al., 2014).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-3-8-19-12-5-4-11(27(2,24)25)9-13(12)26-17(19)18-14(21)10-20-15(22)6-7-16(20)23/h3-5,9H,1,6-8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVICCPWPMLIXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B2522626.png)
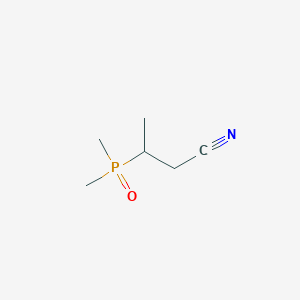

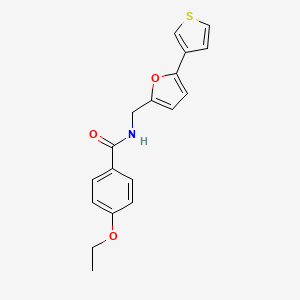
![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)
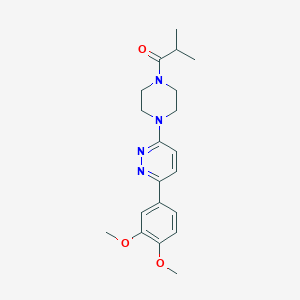

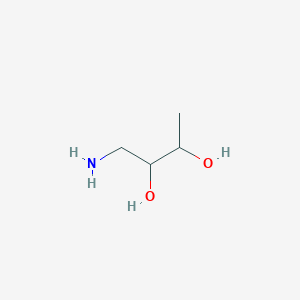
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)
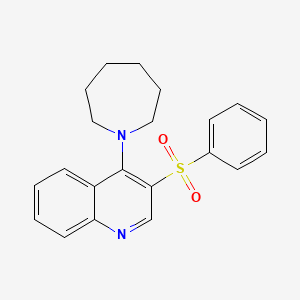
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
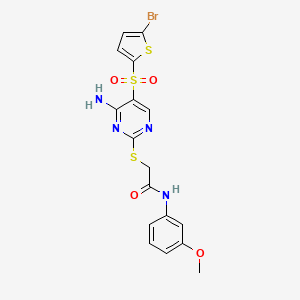
![N-{[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B2522647.png)
